N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
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Overview
Description
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound that features a fluorobenzyl group attached to a nitrobenzene-1,3-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with 4-nitrobenzene-1,3-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-Fluorobenzyl)-4-aminobenzene-1,3-diamine .
Scientific Research Applications
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Fluorobenzyl)-N1-isopropylethane-1,2-diamine
- N1-Cyclopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
- N1-(4-Fluorobenzyl)-N1-methyl-1,2-diamine
Uniqueness
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is unique due to its specific combination of a fluorobenzyl group and a nitrobenzene-1,3-diamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAXSCMDDBKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602350 |
Source
|
Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263404-74-5 |
Source
|
Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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